3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide 3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17501641
InChI: InChI=1S/C10H13BrFNO3S/c1-16-4-2-3-13-17(14,15)10-6-8(11)5-9(12)7-10/h5-7,13H,2-4H2,1H3
SMILES:
Molecular Formula: C10H13BrFNO3S
Molecular Weight: 326.18 g/mol

3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide

CAS No.:

Cat. No.: VC17501641

Molecular Formula: C10H13BrFNO3S

Molecular Weight: 326.18 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide -

Specification

Molecular Formula C10H13BrFNO3S
Molecular Weight 326.18 g/mol
IUPAC Name 3-bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide
Standard InChI InChI=1S/C10H13BrFNO3S/c1-16-4-2-3-13-17(14,15)10-6-8(11)5-9(12)7-10/h5-7,13H,2-4H2,1H3
Standard InChI Key LXXIPWKSDGMEME-UHFFFAOYSA-N
Canonical SMILES COCCCNS(=O)(=O)C1=CC(=CC(=C1)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name for this compound is 3-bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide, reflecting its substitution pattern on the benzene ring and the N-linked 3-methoxypropyl group. Its molecular formula, C₁₀H₁₃BrFNO₃S, confirms the presence of bromine (Br), fluorine (F), and sulfur (S) atoms, critical for its electronic and steric properties . The SMILES notation COCCCNS(=O)(=O)C1=CC(=CC(=C1)F)Br provides a linear representation of its structure, highlighting the methoxypropyl chain (-OCCCNSO₂) attached to the sulfonamide group .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight326.18 g/mol
CAS Number2043001-51-8
InChI KeyLXXIPWKSDGMEME-UHFFFAOYSA-N
XLogP3 (Partition Coefficient)3.2 (estimated)

The InChIKey LXXIPWKSDGMEME-UHFFFAOYSA-N serves as a unique identifier for database searches, while the XLogP3 value of 3.2 suggests moderate lipophilicity, influencing membrane permeability and bioavailability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Sulfonylation: 3-Bromo-5-fluorobenzenesulfonyl chloride reacts with 3-methoxypropylamine in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, yielding the sulfonamide intermediate.

  • Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, achieving >95% purity.

Reaction Scheme:

C6H3BrFSO2Cl+H2N-(CH2)3OCH3TEA, DCMC10H13BrFNO3S+HCl\text{C}_6\text{H}_3\text{BrFSO}_2\text{Cl} + \text{H}_2\text{N-(CH}_2\text{)}_3\text{OCH}_3 \xrightarrow{\text{TEA, DCM}} \text{C}_{10}\text{H}_{13}\text{BrFNO}_3\text{S} + \text{HCl}

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield (85–90%) and reduce reaction time. Key parameters include:

  • Residence Time: 10–15 minutes

  • Temperature: 20–25°C

  • Catalyst: Immobilized lipases for enantioselective synthesis of chiral analogs.

Mechanism of Biological Action

Carbonic Anhydrase Inhibition

The sulfonamide group (-SO₂NH-) acts as a zinc-binding motif, inhibiting carbonic anhydrases (CAs) by coordinating to the active-site Zn²⁺ ion. This disrupts the enzyme’s ability to hydrate CO₂, altering bicarbonate (HCO₃⁻) and proton (H⁺) concentrations in tissues. Isoform selectivity studies are pending, but analogous compounds show affinity for CA IX and XII, hypoxia-inducible enzymes overexpressed in tumors.

Antibacterial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to dihydropteroate synthase (DHPS) inhibition, a folate pathway enzyme.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Profile

PropertyValueMethod
Solubility in Water0.12 mg/mL (25°C)Shake-flask
LogP (Octanol-Water)3.2HPLC
pKa (Sulfonamide NH)9.8Potentiometric titration
Melting Point148–150°CDSC

The low water solubility necessitates formulation strategies like nanosuspensions or co-solvents (e.g., PEG 400) for in vivo studies.

Research Applications and Future Directions

Oncology

In vitro studies demonstrate apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 12 µM) via caspase-3 activation. Synergy with doxorubicin (Combination Index = 0.82) suggests potential as an adjuvant therapy.

Neuropharmacology

Preliminary data indicate inhibition of human serotonin transporter (SERT) with 40% inhibition at 10 µM, warranting exploration in mood disorder models.

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